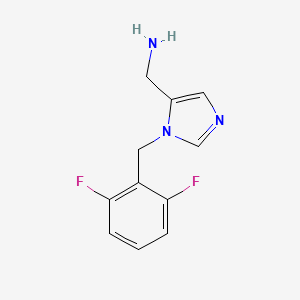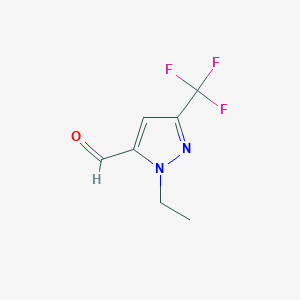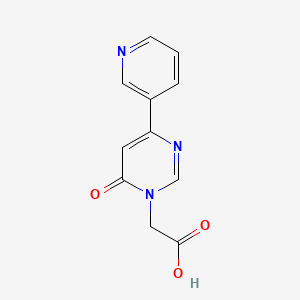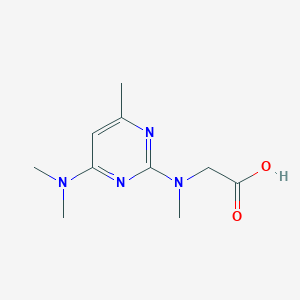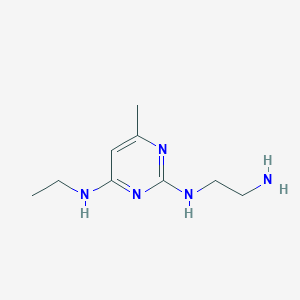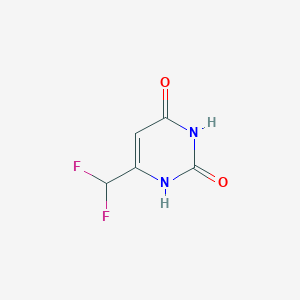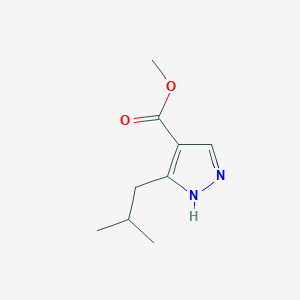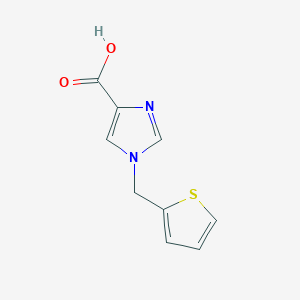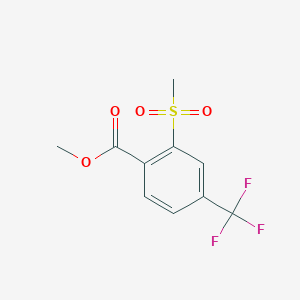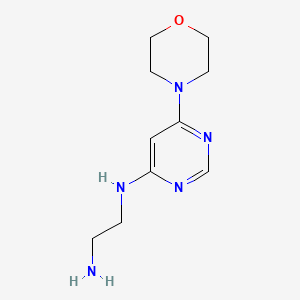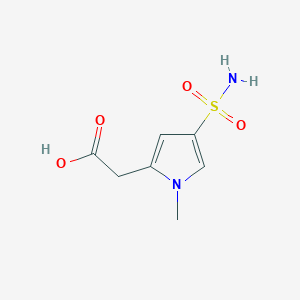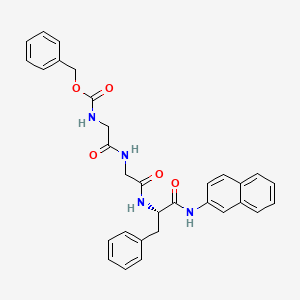
14-bromo-1,1,1-trideuteriotetradecane
Vue d'ensemble
Description
14-bromo-1,1,1-trideuteriotetradecane is a stable isotope-labeled compound with the molecular formula C14H26D3Br. It is a derivative of 1-bromotetradecane, where three hydrogen atoms at the terminal carbon are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique properties and applications in various fields.
Applications De Recherche Scientifique
14-bromo-1,1,1-trideuteriotetradecane has several applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: The compound is used in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Target of Action
This compound is a stable isotope-labeled version of 1-Bromotetradecane , and its targets would likely be similar to those of the unlabeled compound.
Mode of Action
As a stable isotope-labeled compound, it is often used in research to study metabolic pathways
Biochemical Pathways
1-Bromotetradecane-14,14,14-D3 is used in metabolic research to study biochemical pathways . The presence of deuterium atoms allows for the tracking of the compound and its metabolites through various biochemical pathways.
Pharmacokinetics
As a stable isotope-labeled compound, it is often used in research to study these properties
Result of Action
As a stable isotope-labeled compound, it is often used in research to study these effects . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromotetradecane-14,14,14-D3. For instance, stable isotope-labeled compounds like this are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .
Safety and Hazards
1-Bromotetradecane-14,14,14-D3 is non-hazardous for transport . It should be stored at room temperature . Contact with skin and clothing should be avoided, and contaminated clothing and gloves should be removed and washed before re-use . Inhalation and ingestion should be avoided . If swallowed, immediate medical assistance should be sought .
Orientations Futures
1-Bromotetradecane-14,14,14-D3 is a useful compound in organic synthesis . It has been used in the synthesis of tetradecylferrocene, cationic and zwitterionic gemini surfactants, and 9-tetradecylcarbazole . Its future directions may involve further exploration of its potential uses in organic synthesis and the development of new compounds with desired properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
14-bromo-1,1,1-trideuteriotetradecane can be synthesized through the bromination of tetradecanol. The process involves the following steps:
Starting Material: Tetradecanol is used as the starting material.
Bromination: Tetradecanol is reacted with hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4) as a catalyst.
Deuterium Labeling: The terminal carbon is labeled with deuterium atoms to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
14-bromo-1,1,1-trideuteriotetradecane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to tetradecane-14,14,14-D3 using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Major Products Formed
Substitution: Depending on the nucleophile used, products like tetradecane-14,14,14-D3 derivatives are formed.
Reduction: The major product is tetradecane-14,14,14-D3.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromotetradecane: The non-deuterated version of the compound.
1-Iodotetradecane: Similar structure but with an iodine atom instead of bromine.
1-Chlorotetradecane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
14-bromo-1,1,1-trideuteriotetradecane is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The presence of deuterium atoms makes it a valuable tool in research applications where stable isotope labeling is required.
Propriétés
IUPAC Name |
14-bromo-1,1,1-trideuteriotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFZTCSTGIWCQG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


